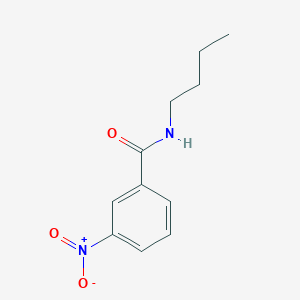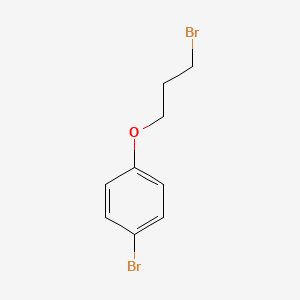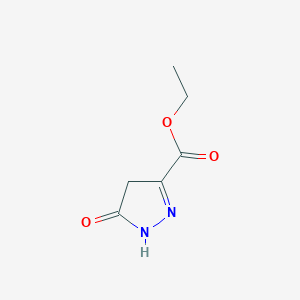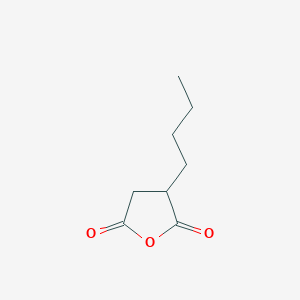
Butylsuccinic Anhydride
Descripción general
Descripción
Butylsuccinic Anhydride is a chemical compound with the molecular formula C8H12O3 . It is also known by other names such as 2,5-furandione, 3-butyldihydro-, 3-butyldihydrofuran-2,5-dione, butyl-bernsteinsaeure-anhydrid, and butylsuccinic acid anhydride .
Synthesis Analysis
The synthesis of symmetric carboxylic anhydrides, like Butylsuccinic Anhydride, can be achieved using Cu2(BDC)2(DABCO) as an efficient heterogeneous catalyst via the C–H bond activation of aldehydes .
Molecular Structure Analysis
The Butylsuccinic Anhydride molecule contains a total of 23 bond(s). There are 11 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 2 ester(s) (aliphatic), and 1 anhydride(s) (-thio) .
Chemical Reactions Analysis
Anhydrides are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides. Although slower reacting than acid chlorides, anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .
Physical And Chemical Properties Analysis
Butylsuccinic Anhydride is a crystal with a molecular weight of 156.18 and a melting point of 46 °C . It has a purity/analysis method of >98.0% (GC) and should be stored at a temperature between 0-10 °C .
Aplicaciones Científicas De Investigación
Synthesis of New Heterocyclic Compounds
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of new heterocyclic compounds.
Summary of the Application
Butylsuccinic Anhydride is used in the synthesis of new heterocyclic compounds. These compounds are synthesized through a multi-step process involving azo dye (S1), ester (S2), and hydrazide (S3). The hydrazide (S3) undergoes further reactions with various anhydrides, including succinic anhydride, resulting in cyclization facilitated by acetic acid, yielding six-membered heterocyclic compounds .
Methods of Application or Experimental Procedures
The synthesis process involves several steps :
Summary of Results or Outcomes
The synthesized compounds were characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Elemental Analysis (CHNS) . The biological activity of these synthesized compounds was also investigated, but the results of this investigation were not detailed in the source .
Bio-Based Poly(Butylene Succinate) (PBS)
Specific Scientific Field
This application falls under the field of Polymer Science .
Summary of the Application
Butylsuccinic Anhydride is used in the production of Bio-Based Poly(Butylene Succinate) (PBS). PBS is an environmentally safe biopolymer that has some special properties, such as good clarity and processability, a shiny look, and flexibility .
Methods of Application or Experimental Procedures
The production of PBS involves the polymerization of succinic acid (or its derivatives) and 1,4-butanediol .
Summary of Results or Outcomes
PBS-based natural fiber composites are completely biodegradable and have strong physical properties. They are suitable for applications in sectors such as food packaging, agriculture, and medicine .
Surface Modification of Cellulose Nanocrystals
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
Butylsuccinic Anhydride is used in the surface modification of cellulose nanocrystals (CNC). The surface modification of CNC is a key intermediate step in the development of new functionalities and the tailoring of nanomaterial properties for specific applications .
Methods of Application or Experimental Procedures
The surface modification process involves the heterogeneous esterification of CNC with succinic anhydride .
Summary of Results or Outcomes
The studies on the thermal stability of modified nanoparticles indicated that there is a critical extent of surface esterification below which only a slight decrease of the initial temperature of degradation was observed in pyrolytic and oxidative atmospheres .
Thermal Behavior of Cyclic Anhydrides
Summary of the Application
Butylsuccinic Anhydride is used in the study of the thermal behavior of cyclic anhydrides. This is important for synthesis in the polymer field .
Methods of Application or Experimental Procedures
The study involves the evaluation of a complete and depth thermal and spectroscopic characterization of some anhydrides .
Summary of Results or Outcomes
The study demonstrated how to identify the acid presence, and how to recover the anhydride (when possible) by thermal analysis .
Polyisobutylene Succinic Anhydride (PIBSA) Characterization
Summary of the Application
Butylsuccinic Anhydride is used in the characterization of Polyisobutylene Succinic Anhydride (PIBSA). PIBSA is a polyisobutylene (PIB) sample, where each chain is supposedly terminated at one end with a single succinic anhydride group .
Methods of Application or Experimental Procedures
The characterization process involves a combination of pyrene excimer fluorescence (PEF), gel permeation chromatography, and simulations .
Summary of Results or Outcomes
The study provided a detailed characterization of PIBSA, which is important for understanding its properties and potential applications .
Starch Modifier Resistant to Amylases and Gelatinization
Specific Scientific Field
This application falls under the field of Food Science .
Summary of the Application
Butylsuccinic Anhydride is used as a starch modifier resistant to amylases and gelatinization .
Methods of Application or Experimental Procedures
The modification process involves the reaction of starch with succinic anhydride .
Summary of Results or Outcomes
The modified starch exhibits resistance to amylases and gelatinization, which can be beneficial in certain food applications .
Safety And Hazards
Direcciones Futuras
Research in the field of nucleic acids has been and will continue to be a major driving force in the development of phosphorylation chemistry. Although many of the problems associated with P-anhydride synthesis have been solved, some are still remaining and novel challenges arise . Another study suggests that succinic anhydride can be considered a promising modifying agent for nanocellulose since it enables the introduction of aliphatic chains along with carboxylic end groups .
Propiedades
IUPAC Name |
3-butyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-3-4-6-5-7(9)11-8(6)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJAWXMCLJVBPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284578 | |
| Record name | Butylsuccinic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butylsuccinic Anhydride | |
CAS RN |
2035-76-9 | |
| Record name | 2035-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butylsuccinic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylsuccinic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




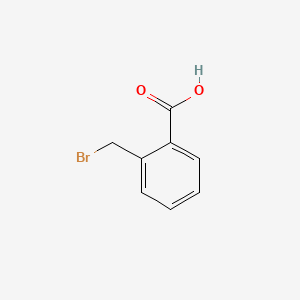


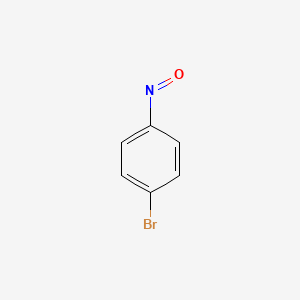
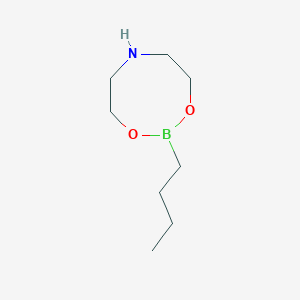
![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)




